molecular formula C10H15NS B13223883 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine

Cat. No.: B13223883
M. Wt: 181.30 g/mol
InChI Key: JVHLGGIGJVJWOZ-UHFFFAOYSA-N
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Description

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a methyl group and a thiophen-2-ylmethyl group. This compound is of interest due to its unique structure, which combines the properties of pyrrolidine and thiophene, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine typically involves the reaction of thiophen-2-ylmethylamine with 2-methylpyrrolidine under specific conditions. One common method includes the use of a condensation reaction where the amine group of thiophen-2-ylmethylamine reacts with the carbonyl group of 2-methylpyrrolidine . The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution at Pyrrolidine Nitrogen

The tertiary amine in the pyrrolidine ring participates in alkylation and acylation reactions. Key findings include:

Reaction TypeReagents/ConditionsProductSource Citation
Sulfonylation Thiophene-2-sulfonyl chloride, baseN-Sulfonylated pyrrolidine derivatives
Acylation Acetyl chloride, THF, 0°CN-Acetylated product
Alkylation Methyl iodide, K₂CO₃, DMF, 60°CN-Methylated derivative

These reactions typically proceed via an S<sub>N</sub>2 mechanism, with the pyrrolidine nitrogen acting as a nucleophile. Steric hindrance from the 2-methyl group slightly reduces reaction rates compared to unsubstituted pyrrolidines .

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring undergoes regioselective electrophilic substitution, primarily at the 5-position due to directing effects from the methylpyrrolidine group:

ReactionReagents/ConditionsProductSelectivity
Bromination Br₂, FeCl₃, CH₂Cl₂, 25°C5-Bromo-thiophene derivative>90% at C5
Nitration HNO₃, H₂SO₄, 0°C5-Nitro-thiophene analog85% at C5
Friedel-Crafts AcCl, AlCl₃, DCM, reflux5-Acetyl-thiophene compoundModerate (C5)

Density functional theory (DFT) calculations confirm enhanced electron density at C5 due to conjugation with the pyrrolidine ring .

Oxidation Reactions

Both the thiophene and pyrrolidine moieties undergo oxidation:

Target SiteReagents/ConditionsProductNotes
Thiophene ring mCPBA, CHCl₃, 25°CThiophene-1-oxideForms sulfoxide
Methyl group KMnO₄, H₂O, 100°C2-Carboxy-pyrrolidine derivativeRequires acidic conditions

Oxidation of the thiophene to sulfone (using H₂O₂/AcOH) is thermodynamically unfavorable due to steric constraints from the adjacent methyl group.

Metal-Mediated Reactions

The compound participates in coordination chemistry and catalytic processes:

Reaction TypeMetal/SystemApplicationSource Citation
Cu(I) Complexation CuCl, 8-hydroxyquinoline ligandCatalyzes Ullmann-type couplings
Pd-Catalyzed Pd(OAc)₂, XPhos ligandFacilitates C–H activation at thiophene

Copper complexes show enhanced catalytic activity in cross-coupling reactions compared to free ligands .

Cycloaddition and Ring-Opening

Under high-pressure conditions, the compound participates in:

ReactionConditionsProductYield
[4+2] Cycloaddition Maleic anhydride, 150°C, sealed tubeBicyclic adduct65%
Ring-Opening HCl (conc.), EtOH, refluxLinear amine-thiophene hybrid78%

Cycloaddition regioselectivity is controlled by frontier molecular orbital interactions between the thiophene and dienophile .

Stability Under Extreme Conditions

ConditionObservationDegradation Products
Strong Base (NaOH 5M, 100°C)Thiophene-2-methanol + pyrrolidine
UV Light (254 nm, 48hrs)Dimerized product via C–S bond cleavage
Strong Acid (H₂SO₄ conc., 25°C)Sulfur extrusion products

The compound demonstrates greater thermal stability than analogous furan-containing derivatives (T<sub>dec</sub> = 215°C vs. 185°C) .

Scientific Research Applications

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-[(Thiophen-2-yl)methyl]pyrrolidine: Lacks the methyl group on the pyrrolidine ring.

    2-Methyl-2-[(thiophen-3-yl)methyl]pyrrolidine: Has the thiophene ring substituted at the 3-position instead of the 2-position.

    2-Methyl-2-[(furan-2-yl)methyl]pyrrolidine: Contains a furan ring instead of a thiophene ring

Uniqueness

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine is unique due to the specific substitution pattern on the pyrrolidine and thiophene rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a thiophen-2-ylmethyl group and a methyl group at the second position. Its unique structure contributes to its chemical reactivity and interaction with various biological targets. The molecular formula and weight of this compound have not been explicitly stated in the available literature, but its structural characteristics are significant for understanding its biological interactions.

Biological Activity Overview

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including receptors and enzymes. Compounds with similar pyrrolidine scaffolds have demonstrated various pharmacological effects, including:

  • Anti-inflammatory Activity : Studies indicate that derivatives of pyrrolidine can suppress cyclooxygenase (COX) activity, which is crucial for inflammatory processes. For instance, compounds structurally related to this compound have shown significant inhibition of COX enzymes, suggesting potential use in treating inflammatory conditions .
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating signaling pathways associated with neurodegenerative diseases. Research indicates that certain pyrrolidine derivatives can enhance neuronal survival under stress conditions .
  • Antimicrobial Activity : Similar compounds have been reported to possess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key factors influencing its pharmacological profile include:

  • Substituents on the Pyrrolidine Ring : Variations in substituents can significantly alter the binding affinity and selectivity towards biological targets. For example, electron-donating groups may enhance anti-inflammatory properties by stabilizing interactions with COX enzymes .
  • Thiophene Moiety : The presence of the thiophene ring contributes to the electronic properties of the compound, potentially enhancing its interaction with receptors involved in various signaling pathways .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Anti-inflammatory Studies : A study reported that pyrimidine derivatives exhibited IC50 values against COX enzymes comparable to established anti-inflammatory drugs like celecoxib. These findings suggest that similar mechanisms may be applicable to this compound .
  • Neuroprotection : Research on pyrrolidine derivatives indicated their ability to protect neuronal cells from oxidative stress, highlighting their potential in treating neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Activity : In vitro evaluations revealed that certain pyrrole derivatives showed potent antibacterial activity against drug-resistant strains, supporting further investigation into the antimicrobial potential of this compound .

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

2-methyl-2-(thiophen-2-ylmethyl)pyrrolidine

InChI

InChI=1S/C10H15NS/c1-10(5-3-6-11-10)8-9-4-2-7-12-9/h2,4,7,11H,3,5-6,8H2,1H3

InChI Key

JVHLGGIGJVJWOZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)CC2=CC=CS2

Origin of Product

United States

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